4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole
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Overview
Description
4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole is a heterocyclic compound that features a benzofuran ring fused with a thiazole ring
Safety and Hazards
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been reported to exhibit antifungal and anthelmintic activity . The target site of such compounds is often β-tubulin, which is indispensable for forming microtubules responsible for vital cell functions such as motility, cellular shape, mitosis, coordination, transport, and secretion in nematodes, cestodes, and flukes .
Mode of Action
Similar compounds have been shown to interact with β-tubulin . These compounds inhibit the polymerization of microtubules while depolymerization of the microtubules continues naturally, thus interfering with cellular transport and energy metabolism .
Biochemical Pathways
Based on its interaction with β-tubulin, it can be inferred that it affects the microtubule dynamics, which play a crucial role in various cellular processes including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by factors such as molecular size, lipophilicity, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Similar compounds that target β-tubulin can disrupt microtubule dynamics, leading to the inhibition of vital cellular processes such as cell division and intracellular transport .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1-benzofuran-3-carbaldehyde with 2-phenylthioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-ethyl-1-benzofuran-3-yl)-2-(2-methyl-1-benzothiophene-3-yl)perfluorocyclopentene: This compound shares structural similarities with 4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole but features a benzothiophene ring instead of a thiazole ring.
4-ethyl-2-(2-methyl-1-benzofuran-3-yl)-1,3-thiazolidine: Another structurally related compound that contains a thiazolidine ring instead of a thiazole ring.
Uniqueness
This compound is unique due to its specific combination of benzofuran and thiazole rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS/c1-12-17(14-9-5-6-10-16(14)20-12)15-11-21-18(19-15)13-7-3-2-4-8-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXQLMWKSWGXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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